molecular formula C25H24FNO6 B266215 Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B266215
M. Wt: 453.5 g/mol
InChI Key: ZGZKRMWRGVUYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound with potential applications in scientific research. This compound is a member of the chromenopyrrolidine family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may lead to DNA damage and cell death.
Biochemical and Physiological Effects
Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages for lab experiments. This compound has been shown to have potent antitumor activity in vitro against various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects and potential neuroprotective effects. However, the limitations of this compound include its low solubility in water and potential toxicity.

Future Directions

The future directions of Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate include further investigation of its antitumor activity and potential use as a chemotherapeutic agent. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been synthesized using various methods. One of the most common methods involves the reaction of 7-fluoro-3-isopropoxypropyl-4H-chromen-4-one with 1,2,3,9-tetrahydro-9-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid methyl ester in the presence of a base. This reaction produces Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate as a white solid.

Scientific Research Applications

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has potential applications in scientific research. This compound has been shown to have antitumor activity in vitro against various cancer cell lines. Additionally, Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects.

properties

Product Name

Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C25H24FNO6

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 4-[7-fluoro-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H24FNO6/c1-14(2)32-12-4-11-27-21(15-5-7-16(8-6-15)25(30)31-3)20-22(28)18-13-17(26)9-10-19(18)33-23(20)24(27)29/h5-10,13-14,21H,4,11-12H2,1-3H3

InChI Key

ZGZKRMWRGVUYSH-UHFFFAOYSA-N

SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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